molecular formula C18H16N4O B14243382 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile CAS No. 477707-97-4

2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile

Cat. No.: B14243382
CAS No.: 477707-97-4
M. Wt: 304.3 g/mol
InChI Key: NXBVQWYWDBTBCT-UHFFFAOYSA-N
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Description

2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a quinoline core, which is a fused ring system containing a benzene ring and a pyridine ring. The presence of amino and methoxyphenyl groups further enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with 2-methoxybenzylamine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-{[(2-hydroxyphenyl)methyl]amino}quinoline-3-carbonitrile
  • 2-Amino-4-{[(2-chlorophenyl)methyl]amino}quinoline-3-carbonitrile
  • 2-Amino-4-{[(2-bromophenyl)methyl]amino}quinoline-3-carbonitrile

Uniqueness

2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent .

Properties

CAS No.

477707-97-4

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-amino-4-[(2-methoxyphenyl)methylamino]quinoline-3-carbonitrile

InChI

InChI=1S/C18H16N4O/c1-23-16-9-5-2-6-12(16)11-21-17-13-7-3-4-8-15(13)22-18(20)14(17)10-19/h2-9H,11H2,1H3,(H3,20,21,22)

InChI Key

NXBVQWYWDBTBCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C(=NC3=CC=CC=C32)N)C#N

Origin of Product

United States

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